(2-Methoxy-3-methylpyridin-4-yl)boronic acid

Catalog No.
S12551763
CAS No.
1425334-56-0
M.F
C7H10BNO3
M. Wt
166.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxy-3-methylpyridin-4-yl)boronic acid

CAS Number

1425334-56-0

Product Name

(2-Methoxy-3-methylpyridin-4-yl)boronic acid

IUPAC Name

(2-methoxy-3-methylpyridin-4-yl)boronic acid

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-9-7(5)12-2/h3-4,10-11H,1-2H3

InChI Key

JHTQHMWTTNDHMJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)OC)C)(O)O

(2-Methoxy-3-methylpyridin-4-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyridine ring. This compound has garnered attention due to its potential utility in various chemical and biological applications, particularly in medicinal chemistry and organic synthesis. The molecular structure features a methoxy group and a methyl group on the pyridine ring, which can influence its reactivity and biological properties.

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Additionally, research into natural compounds has shown that similar structures may possess anti-inflammatory and antidiabetic properties, suggesting potential therapeutic applications for (2-Methoxy-3-methylpyridin-4-yl)boronic acid .

(2-Methoxy-3-methylpyridin-4-yl)boronic acid exhibits notable biological activities, particularly as an enzyme inhibitor. Boronic acids are known for their ability to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction can lead to inhibition of enzymatic activity, making this compound potentially valuable in drug development. For instance, studies have indicated that boronic acids can inhibit proteasome activity, which is relevant in cancer therapy

The synthesis of (2-Methoxy-3-methylpyridin-4-yl)boronic acid typically involves several steps:

  • Pyridine Derivative Preparation: Starting from commercially available pyridine derivatives, such as 3-methylpyridine, the methoxy group can be introduced using methylation techniques.
  • Boron Introduction: The boronic acid functionality is introduced through reactions involving boron reagents like triisopropyl borate or boron trioxide under acidic or basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

This multi-step synthesis showcases the complexity involved in preparing organoboron compounds.

(2-Methoxy-3-methylpyridin-4-yl)boronic acid has various applications across different fields:

  • Medicinal Chemistry: Its ability to inhibit enzymes makes it a candidate for drug development, particularly in targeting diseases like cancer and diabetes.
  • Organic Synthesis: As a versatile reagent, it is used in the synthesis of complex organic molecules through cross-coupling reactions.
  • Material Science: Its unique properties may allow for applications in developing new materials or sensors.

These applications underscore the compound's significance in both academic research and industrial applications.

Interaction studies involving (2-Methoxy-3-methylpyridin-4-yl)boronic acid focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry: To determine binding constants and thermodynamic parameters of the interactions.
  • Cell-Based Assays: To evaluate the biological effects of the compound on cellular processes.

Such studies are crucial for understanding the mechanism of action and potential therapeutic benefits of this compound.

Several compounds share structural similarities with (2-Methoxy-3-methylpyridin-4-yl)boronic acid, including:

Compound NameStructure FeaturesUnique Properties
4-Pyridinylboronic AcidPyridine ring with a boronic acid groupKnown for its selectivity in enzyme inhibition
2-(Methoxycarbonyl)pyridine-4-boronic AcidMethoxycarbonyl group attached to pyridineExhibits different reactivity due to carbonyl group
3-(Trifluoromethyl)pyridine-4-boronic AcidTrifluoromethyl substitution on pyridineEnhanced lipophilicity affecting biological activity

These compounds illustrate how variations in substituents can affect reactivity and biological activity while retaining similar core structures.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

167.0753733 g/mol

Monoisotopic Mass

167.0753733 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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